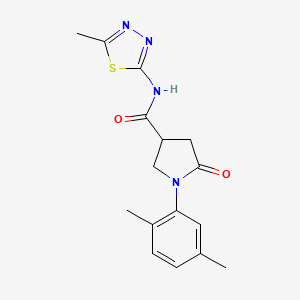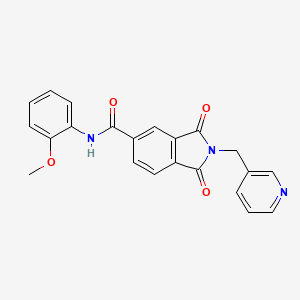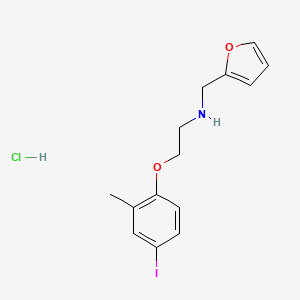![molecular formula C16H14ClNO3 B4401742 3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.8 g/mol.
Mecanismo De Acción
The mechanism of action of 3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity. It has also been reported to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to exhibit antiviral activity by inhibiting the replication of viral particles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, it has some limitations as well. It is a relatively new compound, and its mechanism of action is not well understood. Moreover, its potential toxicity and side effects have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological activity. Moreover, it may be useful to evaluate its potential toxicity and side effects in more detail to ensure its safety for use in humans. Finally, it may be interesting to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and explore its potential applications in other fields.
Aplicaciones Científicas De Investigación
3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate has been widely studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to inhibit the growth of bacteria and fungi. Moreover, it has been used as a fluorescent probe for the detection of amino acids and proteins.
Propiedades
IUPAC Name |
[3-[(2-chlorophenyl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-14-7-4-6-12(9-14)16(20)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMAXEGUBRBGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4401661.png)
![5-bromo-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4401666.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4401669.png)
![1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4401672.png)
![N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401677.png)

![N-(tert-butyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B4401706.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)